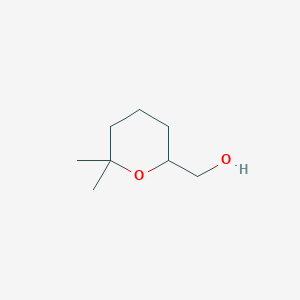

2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol

Description

BenchChem offers high-quality 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6,6-dimethyloxan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHLGATPHUSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849358-51-5 | |

| Record name | (6,6-dimethyloxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,2-dimethyl-tetrahydropyran derivatives

The integration of saturated oxygen heterocycles into drug scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the 2,2-dimethyl-tetrahydropyran (THP) moiety has emerged as a highly privileged structural motif. By acting as a conformationally restrained, sterically shielded bioisostere of cyclohexane, it profoundly alters the physicochemical and pharmacokinetic landscape of a lead compound.

As an application scientist navigating the complexities of drug design, it is critical to move beyond merely utilizing this functional group and instead understand the thermodynamic, steric, and metabolic causality behind its efficacy.

The transition from a highly lipophilic carbocycle (like cyclohexane) to an unsubstituted tetrahydropyran introduces an ether oxygen that acts as a hydrogen-bond acceptor, significantly lowering lipophilicity and improving aqueous solubility[1]. Unsubstituted THP possesses a baseline LogP of approximately 0.950 and high aqueous solubility (>80.2 g/L)[2]. However, unsubstituted THPs suffer from severe metabolic liabilities, specifically cytochrome P450-mediated

The strategic addition of a gem-dimethyl group at the C2 position resolves this liability while fine-tuning the molecule's physicochemical properties through two primary mechanisms:

-

Steric Shielding & Metabolic Resistance: The bulky gem-dimethyl group sterically blocks the adjacent ether oxygen and the C2 carbon from accessing the catalytic heme iron of CYP450 enzymes. This prevents the formation of unstable hemiacetals that lead to rapid ring-opening and clearance.

-

Conformational Thermodynamics (The Thorpe-Ingold Effect): The 2,2-dimethyl substitution introduces severe 1,3-diaxial steric clashes if the ring attempts to undergo a chair flip that places the methyl groups in an axial orientation. Consequently, the ring is thermodynamically locked into a single, rigid chair conformation. When this pre-organized structure binds to a target receptor, it incurs a drastically lower entropic penalty (

) compared to a flexible cyclohexane ring, thereby driving higher binding affinity.

Table 1: Comparative Physicochemical Profiling

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a carbocycle to a substituted THP derivative.

| Property | Cyclohexane | Tetrahydropyran (THP) | 2,2-Dimethyl-THP |

| LogP (Lipophilicity) | ~3.44 | 0.95 | 1.80 - 2.20 |

| Aqueous Solubility | < 0.1 g/L | > 80.2 g/L | 15 - 25 g/L |

| H-Bond Acceptors | 0 | 1 | 1 |

| Metabolic Vulnerability | High (Multiple sites) | High (C2, C6 | Low (C2 shielded by gem-dimethyl) |

| Conformational Entropy | High (Flexible chair flips) | Moderate | Low (Locked chair conformation) |

Clinical Translation: The Orforglipron (LY3502970) Case Study

The physicochemical advantages of the 2,2-dimethyl-THP group are perfectly exemplified in the discovery of Orforglipron (LY3502970) , an orally active, non-peptide Glucagon-like peptide-1 receptor (GLP-1R) agonist[3].

Historically, GLP-1R agonists were large peptides requiring subcutaneous injection due to poor oral bioavailability and rapid proteolytic degradation. In the design of LY3502970, the 2,2-dimethyl-tetrahydropyran moiety was strategically employed to occupy a specific hydrophobic pocket within the receptor's extracellular domain[3]. The gem-dimethyl group forces the THP ring into a rigid orientation that mimics the critical binding vectors of the native peptide, while the ether oxygen maintains sufficient hydrophilicity to ensure the drug dissolves in the gastrointestinal tract for oral absorption.

Logical mapping of 2,2-dimethyl-THP structural features to ADME outcomes.

Self-Validating Experimental Protocols

To accurately quantify the benefits of 2,2-dimethyl-THP derivatives, researchers must employ rigorous, self-validating assay systems. The protocols below are designed not just to yield data, but to mathematically prove their own accuracy by ruling out false positives and experimental artifacts.

Protocol A: Thermodynamic Solubility and LogD Determination

Unlike kinetic solubility assays (which measure precipitation from DMSO), thermodynamic solubility measures the equilibrium of the crystalline lattice breaking in a physiologically relevant buffer.

Step-by-Step Methodology:

-

Preparation: Weigh 2 mg of the crystalline 2,2-dimethyl-THP derivative into a glass vial. Add 1 mL of pH 7.4 phosphate-buffered saline (PBS) and 1 mL of 1-octanol (mutually pre-saturated).

-

Equilibration: Agitate the biphasic system on a rotary shaker at 37°C for 24 hours to ensure true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 4,000 RPM for 15 minutes to sharply delineate the aqueous and octanol phases.

-

Quantification: Extract 50

L from each phase, dilute with acetonitrile, and quantify via LC-UV/MS against a standard calibration curve. -

Self-Validation Logic (Mass Balance): Calculate the total mass recovered:

. If the total recovered mass is

Protocol B: CYP450 Microsomal Stability & Steric Shielding Assay

To prove that the gem-dimethyl group successfully shields the THP ring from metabolism, intrinsic clearance (

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

. -

Co-Spiking (The Internal Controls): Spike the 2,2-dimethyl-THP test compound (1

M) directly alongside a high-clearance control (Verapamil, 1 -

Initiation: Split the master mix into two arms. To Arm A, add 1 mM NADPH (cofactor). To Arm B (Minus-NADPH control), add an equivalent volume of buffer.

-

Time-Course Sampling: Incubate at 37°C. At 0, 15, 30, and 60 minutes, extract 50

L aliquots and immediately quench into 150 -

Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS.

-

Self-Validation Logic:

-

Enzymatic Viability: If Verapamil is not rapidly degraded in Arm A, the microsomes are inactive; reject the run.

-

Non-Specific Binding: If Warfarin degrades, non-specific binding or non-enzymatic degradation is occurring; reject the run.

-

CYP-Dependence: If the test compound degrades in Arm B (Minus-NADPH), the instability is chemical or driven by non-CYP hydrolases, invalidating the claim of CYP450 vulnerability.

-

Self-validating microsomal stability assay workflow for THP derivatives.

References

-

Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist Proceedings of the National Academy of Sciences (PNAS) / PMC[Link][3]

Sources

A Researcher's Guide to the Discovery and Isolation of Pyran-Based Natural Products

Foreword: The Enduring Promise of the Pyran Scaffold

The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Nature has masterfully employed this simple motif to construct a vast and diverse arsenal of bioactive molecules, from potent anticancer agents and antibiotics to anti-inflammatory and neuroprotective compounds.[3][4][5] Pyran-based natural products, including flavonoids, coumarins, xanthones, and various polyketides, are found across a wide range of organisms, from plants and fungi to marine bacteria.[2][3][6][7][8] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to tapping into this rich chemical reservoir. It is designed not as a rigid set of instructions, but as a strategic framework, grounding experimental choices in scientific causality to empower the discovery and isolation of novel pyran-containing compounds.

Part 1: Strategic Foundations for Discovery

The journey from a complex biological matrix to a pure, characterized pyran-based natural product is a multi-stage process that demands a blend of classical techniques and modern innovations. The initial strategy is paramount and will dictate the efficiency and success of the entire workflow.

The Bioassay-Guided Approach: A Beacon in the Chemical Maze

For decades, bioassay-guided isolation has been the gold standard for discovering new, biologically active natural products.[9][10] This methodology is fundamentally a systematic, iterative process of fractionation and biological testing, where the bioassay acts as a compass, pointing toward the fractions with the desired activity.[9][11] Its power lies in its ability to directly link chemical constituents to biological function, making it an invaluable tool in the search for new therapeutic agents.[9][10]

The process begins with a crude extract from a natural source (e.g., plant material, microbial fermentation broth) which is then subjected to a primary bioassay. This could be an antimicrobial, cytotoxic, or enzyme inhibition assay, tailored to the specific therapeutic area of interest.[9] The active extract is then fractionated using chromatographic techniques, and each fraction is re-tested. This cycle is repeated with increasingly refined separation methods until a pure, active compound is isolated.[9][12]

Causality in Action: The choice of the initial bioassay is critical. A well-designed, robust, and high-throughput assay will significantly streamline the discovery process. For instance, in a search for novel anticancer pyran-based compounds, an initial screen using a panel of cancer cell lines can quickly identify promising extracts for further investigation.[1]

Metabolomics and Dereplication: Charting the Chemical Landscape

A significant challenge in natural product discovery is the rediscovery of known compounds, a time-consuming and resource-intensive endeavor. Modern dereplication strategies, powered by metabolomics, offer a powerful solution to this problem.[13][14][15] Dereplication is the rapid identification of known compounds in a complex mixture at an early stage of the investigation, allowing researchers to focus their efforts on novel structures.[14][16]

This is typically achieved using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][15] The resulting data is then compared against comprehensive databases of known natural products.[17] This approach not only accelerates the discovery of new compounds but also provides a detailed chemical profile of the extract, which can be invaluable for understanding its overall biological activity.[13][15][17]

A Hybrid Approach: The most effective discovery workflows often integrate both bioassay-guided isolation and metabolomics.[18] This hybrid strategy leverages the strengths of both approaches: metabolomics provides a rapid chemical snapshot and helps to prioritize extracts containing novel compounds, while bioassay-guided fractionation ensures that the isolated compounds possess the desired biological activity.[18]

Part 2: The Isolation and Purification Workflow

The successful isolation of pyran-based natural products hinges on a carefully selected and meticulously executed series of extraction and chromatographic techniques. The physicochemical properties of the target compounds, such as polarity, size, and charge, will guide the choice of methods.

Extraction: Liberating the Molecules of Interest

The initial step is to extract the desired compounds from the source material. The choice of extraction method and solvent is crucial for maximizing the yield of the target pyran-based compounds while minimizing the co-extraction of undesirable matrix components.[19][20][21]

Classical and Modern Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Application for Pyran-Based Compounds |

| Maceration | Soaking the material in a solvent at room temperature.[21] | Simple, requires minimal equipment. | Time-consuming, high solvent consumption.[21] | Extraction of moderately polar flavonoids and coumarins using ethanol or methanol. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent.[20] | More efficient than maceration. | Can degrade thermolabile compounds. | Extraction of less polar pyran-based compounds with hexane or ethyl acetate. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[19][20] | Faster, more efficient, and uses less solvent than classical methods.[20] | Can generate heat, potentially degrading compounds. | Rapid extraction of a broad range of pyran derivatives. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[19][22] | Very fast, highly efficient, and requires less solvent.[22][23] | Requires specialized equipment. | Efficient extraction of pyran-based compounds from plant matrices. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[20][23] | Highly selective, solvent-free product. | High initial equipment cost. | Extraction of non-polar pyranocoumarins and other lipophilic pyran derivatives. |

Experimental Protocol: General Maceration Procedure

-

Preparation: Air-dry and grind the source material to a fine powder to increase the surface area for extraction.

-

Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in a sealed container. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Agitation: Agitate the mixture periodically over 24-72 hours at room temperature to ensure thorough extraction.

-

Filtration: Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Separation: The Path to Purity

Chromatography is the cornerstone of natural product isolation, allowing for the separation of complex mixtures into individual components.[12][20][24] A multi-step chromatographic strategy is almost always necessary to achieve the high degree of purity required for structural elucidation and biological testing.

The Chromatographic Toolkit

| Technique | Principle of Separation | Typical Application in Pyran Isolation |

| Column Chromatography (CC) | Adsorption and partitioning based on polarity.[22][24] | Initial fractionation of crude extracts. |

| Flash Chromatography | A rapid form of column chromatography using pressure.[21] | Rapid, medium-pressure purification of fractions. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions (normal phase, reversed-phase, size exclusion, ion exchange).[12][24] | Final purification of compounds to >95% purity. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support.[25] | Separation of polar and labile pyran-based compounds, minimizing sample degradation.[25] |

Experimental Workflow: A Typical Bioassay-Guided Isolation Scheme

Caption: Bioassay-Guided Isolation Workflow.

Part 3: Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound has been isolated, the final and often most challenging step is to determine its chemical structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.[12][20]

The Power of Spectroscopy and Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation of organic molecules.[26][27][28] A suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments provides detailed information about the carbon skeleton, proton environments, and through-bond and through-space correlations.[27][29]

-

Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of the compound.[30] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the molecular formula with high accuracy.[13] Fragmentation patterns can also offer valuable clues about the structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV-Vis spectroscopy provides information about the chromophore system, which is often present in pyran-based natural products like flavonoids and xanthones.[31]

A Synergistic Approach to Structure Determination

Sources

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [drs.nio.res.in]

- 9. Bioassay-Guided Isolation: What Is It? [n8n.bitcamp.ge]

- 10. Bioassay-Guided Identification of Bioactive Molecules from Traditional Chinese Medicines | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. jsmcentral.org [jsmcentral.org]

- 13. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 20. rroij.com [rroij.com]

- 21. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 22. files.sdiarticle5.com [files.sdiarticle5.com]

- 23. penerbit.utm.my [penerbit.utm.my]

- 24. longdom.org [longdom.org]

- 25. Frontiers | Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 30. chimia.ch [chimia.ch]

- 31. ABC Herbalgram Website [herbalgram.org]

Tetrahydropyran-2-methanol: Physicochemical Profiling and Synthetic Utility in Drug Development

As drug development increasingly relies on complex, functionalized aliphatic heterocycles to improve pharmacokinetic profiles, tetrahydropyran-2-methanol (CAS: 100-72-1) has emerged as a critical building block. This technical whitepaper provides an in-depth mechanistic and practical guide to the chemical properties, structural advantages, and laboratory workflows associated with this versatile compound.

Structural and Mechanistic Insights

Tetrahydropyran-2-methanol (also known as oxan-2-ylmethanol or tetrahydro-2H-pyran-2-methanol) consists of a saturated six-membered oxygen heterocycle bonded to a hydroxymethyl group at the C2 position 1. The inherent synthetic value of this molecule lies in the differential reactivity of its structural components:

-

The Primary Alcohol: The exocyclic -CH₂OH group is highly sterically accessible and acts as a potent nucleophile. It readily undergoes esterification, etherification, and oxidation 2. In carbohydrate chemistry, it serves as a protected-hydroxymethyl building block, allowing the stepwise assembly of complex molecular architectures without unwanted side reactions 3.

-

The Tetrahydropyran (THP) Ring: The saturated ether ring is chemically robust under basic and mildly acidic conditions. In medicinal chemistry, incorporating a THP ring can favorably modulate the lipophilicity (LogP) and metabolic stability of active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

Accurate physicochemical data is paramount for predicting solubility, reactivity, and safety during process scale-up. The following table consolidates the critical properties of tetrahydropyran-2-methanol.

| Property | Value | Reference |

| CAS Number | 100-72-1 | 2 |

| Molecular Formula | C₆H₁₂O₂ | 4 |

| Molecular Weight | 116.16 g/mol | 1 |

| Boiling Point | 187 °C | |

| Density (at 25 °C) | 1.027 g/mL | |

| Refractive Index (n20/D) | 1.458 | |

| Flash Point | 76 °C (Closed Cup) | |

| Vapor Pressure (at 20 °C) | 0.4 mmHg |

Synthetic Workflows in Drug Development

Tetrahydropyran-2-methanol is a highly versatile precursor. By functionalizing the primary alcohol, chemists can introduce the THP moiety into larger scaffolds. Common synthetic transformations include:

-

O-Activation: Conversion of the hydroxyl group to a tosylate or mesylate to facilitate downstream nucleophilic substitution (e.g., introducing azides, amines, or thiols).

-

Oxidation: Transformation into tetrahydropyran-2-carboxylic acid using reagents like TEMPO or KMnO₄, enabling subsequent amide coupling reactions for peptide or small-molecule synthesis.

-

Ring-Opening Hydrogenolysis: Under specific catalytic conditions, it acts as a biomass-derived feedstock for the synthesis of 1,6-hexanediol, a high-value industrial chemical 2.

Synthetic pathways and derivatization workflows of Tetrahydropyran-2-methanol.

Standardized Experimental Protocol: Synthesis of Tetrahydropyran-2-ylmethyl 4-methylbenzenesulfonate

To utilize the THP moiety in API assembly, the primary alcohol must often be converted into a superior leaving group. The following protocol details the tosylation of tetrahydropyran-2-methanol.

Causality & Design: We select p-toluenesulfonyl chloride (TsCl) with triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mild basic conditions neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the tetrahydropyran system. DMAP acts as a nucleophilic catalyst, accelerating the reaction and ensuring complete conversion.

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Dissolve 10.0 mmol (1.16 g) of tetrahydropyran-2-methanol in 20 mL of anhydrous dichloromethane (DCM).

-

Add 15.0 mmol (2.1 mL) of anhydrous triethylamine (Et₃N) and 1.0 mmol (0.12 g) of DMAP to the solution.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reaction Execution

-

Dissolve 12.0 mmol (2.29 g) of p-toluenesulfonyl chloride (TsCl) in 10 mL of anhydrous DCM.

-

Add the TsCl solution dropwise to the reaction flask over 15 minutes to control the exothermic nature of the reaction.

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring continuously for 4 hours.

Step 3: Self-Validating Monitoring (TLC)

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The starting material (THP-2-methanol) will appear as a lower Rf spot (visualized with KMnO₄ stain), while the tosylate product will appear at a higher Rf (UV active at 254 nm). The complete disappearance of the starting material validates reaction completion.

Step 4: Quenching & Workup

-

Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove residual Et₃N and DMAP, followed by brine (20 mL).

-

Validation Check: The acidic wash ensures the complete removal of amine bases, preventing unwanted side reactions or degradation during storage.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification & Characterization

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% Ethyl Acetate in Hexanes).

-

Validate the product structure via ¹H NMR (CDCl₃): Confirm the presence of the characteristic aromatic protons of the tosyl group (~7.8 ppm and ~7.3 ppm) and the downfield shift of the exocyclic -CH₂- protons adjacent to the newly formed sulfonate ester.

Safety, Handling, and Regulatory Considerations

When handling tetrahydropyran-2-methanol, adherence to standard laboratory safety protocols is mandatory.

-

Hazards: It is classified under GHS as a Skin Irritant (Category 2) and a Serious Eye Irritant (Category 2A) 1. Direct exposure causes skin and severe eye irritation .

-

Storage: It is a combustible liquid (Flash Point: 76 °C) and should be stored in a cool, well-ventilated area away from strong oxidizing agents .

-

PPE: Use chemical-resistant gloves, safety goggles, and work within a certified fume hood to prevent inhalation of vapors.

References

1.[2] Alfa Chemistry. "CAS 100-72-1 Tetrahydropyran-2-methanol". Source: alfa-chemistry.com. URL: 2. Sigma-Aldrich. "Tetrahydropyran-2-methanol 98 100-72-1". Source: sigmaaldrich.com. URL: 3.[1] PubChem - NIH. "Tetrahydropyran-2-methanol | C6H12O2 | CID 7524". Source: nih.gov. URL: 4.[3] Scent.vn. "Tetrahydropyran-2-methanol CAS# 100-72-1". Source: scent.vn. URL: 5.[4] NIST. "2H-Pyran-2-methanol, tetrahydro-". Source: nist.gov. URL:

Sources

conformational analysis of pyran inter-halide analogues

An In-Depth Technical Guide to the Conformational Analysis of Pyran Inter-Halide Analogues

Abstract

The incorporation of multiple, distinct halogen atoms into pyranose scaffolds—creating pyran inter-halide analogues—offers a compelling strategy in medicinal chemistry and drug development. These modifications can profoundly influence molecular properties, including lipophilicity, membrane permeability, and binding affinity, often through subtle but critical conformational changes.[1][2] This guide provides a comprehensive exploration of the principles and methodologies governing the conformational analysis of these complex molecules. We delve into the foundational stereoelectronic and steric effects, detail field-proven experimental and computational workflows, and synthesize these concepts through an in-depth case study. This document is intended for researchers, medicinal chemists, and structural biologists seeking to harness the unique properties of halogenated pyrans in their work.

Foundational Principles: The Forces Shaping Pyran Conformation

The three-dimensional structure of a pyran ring is not arbitrary; it is the result of a delicate balance between powerful, often competing, stereoelectronic and steric forces. Understanding these principles is a prerequisite for any meaningful conformational analysis.

The Tetrahydropyran Chair: A Conformational Baseline

Like cyclohexane, the tetrahydropyran (THP) ring, which forms the core of pyranose sugars, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] This gives rise to two primary chair forms, the ⁴C₁ (where C4 is "up" and C1 is "down") and the ¹C₄ (where C1 is "up" and C4 is "down"), which can interconvert via a higher-energy boat or skew-boat transition state.[4] For most D-sugars, the ⁴C₁ conformation, which places the bulky C6 substituent in an equatorial position, is heavily favored. However, the introduction of electronegative halogens complicates this simple picture.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects, which arise from the spatial interaction of electron orbitals, are paramount in dictating the conformational preferences of halogenated pyrans.[5]

-

The Anomeric Effect: This well-established principle describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyran ring to favor an axial orientation, contrary to what steric bulk would predict.[6] This stabilization is primarily explained by a hyperconjugative interaction, where a lone pair (n) from the endocyclic oxygen (O5) donates electron density into the antibonding orbital (σ) of the adjacent axial C1-X bond (nO → σC-X).[7][8] This orbital overlap is geometrically optimal when the substituent is axial.

-

The Gauche Effect: For vicinal (1,2-) di-substituted systems, the gauche effect describes the energetic preference for a gauche conformation (approx. 60° dihedral angle) over the sterically less hindered anti-conformation (180°).[9] In 1,2-dihaloethanes, quantum chemical analyses reveal that hyperconjugation always favors the gauche arrangement. However, for larger halogens (Cl, Br, I), this stabilizing effect is overcome by destabilizing Pauli repulsion (steric repulsion between electron clouds), shifting the preference back to the anti-conformation.[10][11] This interplay is critical when considering halogens on adjacent carbons within the pyran ring.

Steric Repulsion: The 1,3-Diaxial Clash

The most significant steric challenge in substituted pyran rings is the 1,3-diaxial interaction—the repulsive force between two substituents occupying axial positions on the same face of the ring. In pyran inter-halide analogues, this repulsion between two axial halogens can be substantial, forcing the ring to distort from an ideal chair geometry to alleviate the strain.[1][2] Interestingly, while the atomic radius increases significantly from chlorine to iodine, their steric bulk in a cyclohexane environment (as measured by A-values) is quite similar. This is because the increasing C-X bond length partially compensates for the larger atomic size.[12] Nonetheless, these interactions remain a dominant conformational driver.

A Multi-Faceted Methodological Approach to Conformational Analysis

A credible conformational assignment cannot rely on a single technique. It requires the synthesis of evidence from solution-state, solid-state, and in silico methods. Each methodology provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for pyran inter-halide conformational analysis.

Prerequisite: Synthesis of Pyran Inter-Halide Analogues

Access to a series of well-defined analogues is the starting point for any systematic conformational study. A common and effective approach is a halo-divergent strategy.

Experimental Protocol: Halo-Divergent Synthesis of D-Talose Analogues This protocol is adapted from the work of Lessard et al.[1][13]

-

Starting Material: Begin with a known, advanced intermediate such as 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-ᴅ-mannopyranose, which contains the foundational pyran core and pre-installed fluorine atoms.

-

Activation of C4 Hydroxyl: Activate the free hydroxyl group at the C4 position to create a good leaving group. A common method is reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature (e.g., 0 °C) to form the C4-triflate.

-

Nucleophilic Halogenation: Treat the C4-triflate intermediate directly with a nucleophilic halogen source. This step proceeds with an inversion of configuration (SN2 mechanism).

-

For Chloride : Use a chloride salt such as tetrabutylammonium chloride (TBACl) in an appropriate solvent like acetonitrile.

-

For Bromide : Use a bromide salt such as tetrabutylammonium bromide (TBABr).

-

For Iodide : Use an iodide salt such as sodium iodide (NaI).

-

-

Purification: Purify the resulting halogenated 1,6-anhydro-pyran intermediate using column chromatography on silica gel.

-

Acetolysis (Ring Opening): Cleave the 1,6-anhydro bridge and acetylate the resulting hydroxyl groups. This is typically achieved by treating the intermediate with acetic anhydride (Ac₂O) in the presence of a strong acid catalyst, such as sulfuric acid, at 0 °C to room temperature.

-

Final Purification: Purify the final per-O-acetylated pyran inter-halide analogue by column chromatography to yield the target molecule for analysis.

Solution-State Analysis: NMR Spectroscopy

NMR provides insight into the time-averaged conformation of molecules in solution, which most closely mimics the physiological environment. For halogenated compounds, ¹⁹F NMR is an exceptionally sensitive and powerful probe.[14]

Experimental Protocol: NMR-Based Conformational Study

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified pyran analogue in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. For detailed structural elucidation, perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

-

¹H NMR Analysis:

-

Chemical Shifts (δ): Analyze the chemical shifts of ring protons. Axial protons are typically shielded (found at a higher field/lower ppm) compared to their equatorial counterparts.

-

Coupling Constants (³JH,H): Measure the vicinal coupling constants between adjacent protons. Large couplings (8-10 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller couplings (1-4 Hz) suggest gauche (axial-equatorial or equatorial-equatorial) relationships, in line with the Karplus equation.

-

-

¹⁹F NMR Analysis:

-

Chemical Shifts (δ): The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. As demonstrated in studies of D-talose analogues, the ¹⁹F chemical shift at a position adjacent to another halogen (e.g., F3 next to X4) changes predictably with the identity of that halogen.[1][15]

-

Coupling Constants (JH,F, JF,F): Vicinal and geminal coupling constants involving fluorine provide further geometric constraints.

-

Solid-State Analysis: Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's conformation in the solid state. This method is unparalleled for determining precise bond lengths, bond angles, and torsional angles, which reveal subtle distortions from the ideal chair geometry.[1][16]

Experimental Protocol: X-ray Crystallographic Analysis

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from ethyl acetate/hexanes, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[17]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

-

Data Analysis:

-

Conformation Confirmation: Confirm the overall chair conformation (e.g., ⁴C₁).

-

Intra-annular Torsion Angles: Analyze the six torsion angles within the pyran ring. Deviations from the ideal values for a perfect chair (typically around ±55-60°) quantify the degree of ring puckering or distortion.

-

Interatomic Distances: Measure key non-bonded distances, such as the 1,3-diaxial F•••X distance, to directly probe the extent of steric repulsion.

-

In Silico Analysis: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are essential for corroborating experimental findings and dissecting the underlying energetic and electronic factors.[18]

Protocol: DFT-Based Conformational Analysis

-

Structure Preparation: Build initial 3D structures for the conformers of interest (e.g., ⁴C₁ and ¹C₄ chairs) in a molecular modeling program.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization calculations to find the lowest energy structure for each conformer. A common and robust method is to use a functional like CAM-B3LYP with a basis set such as Def2TZVP, which can handle heavy atoms like iodine.[15][16] A subsequent frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Energy Comparison: Compare the Gibbs free energies (ΔG) of the optimized conformers to predict their relative populations at equilibrium.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structures. This method partitions the electron density into localized bonding and lone-pair orbitals, allowing for the quantification of stabilizing hyperconjugative interactions (e.g., nO → σ*C-X). The stabilization energy (E(2)) associated with these interactions provides a direct measure of their strength.[2][13]

Integrated Analysis: The Case of D-Talose Inter-Halide Analogues

A study on D-talopyranose analogues, where an axial fluorine is present at C2 and a second halogen (F, Cl, Br, or I) is installed at the axial C4 position, provides a perfect case study.[1]

All analogues, both in solution and the solid state, were found to adopt a ⁴C₁ chair conformation. This occurs despite the presence of a significant 1,3-diaxial repulsion between the F2 and X4 substituents.[1][2] The key finding is that while the chair conformation is retained, it becomes progressively more distorted to accommodate the increasing size of the C4 halogen.

Caption: Causal relationships in halogenated D-talose analogues.

Summary of Key Quantitative Data

The table below synthesizes data from X-ray crystallography and ¹⁹F NMR studies of D-talose analogues, clearly demonstrating these trends.[1][15][19]

| C4 Substituent (X) | F2•••X4 Distance (Å) | C1-C2-C3-C4 Torsion Angle (°) | ¹⁹F Chemical Shift of F3 (ppm) |

| Fluorine | ~2.82 | -49.4 | -208.33 |

| Chlorine | 3.06 | -46.9 | -197.95 |

| Bromine | 3.14 | -46.5 | -192.80 |

| Iodine | 3.23 | -46.0 | -184.56 |

Data compiled from Lessard et al. (2024).[1]

The data compellingly shows that as the halogen at C4 increases in size (I > Br > Cl > F), the steric repulsion forces it and the F2 atom further apart (increasing F2•••X4 distance). This is accommodated by a flattening of the pyran ring in that region, as evidenced by the decreasing magnitude of the C1-C2-C3-C4 torsion angle.[2] This structural and electronic perturbation is directly reflected in the ¹⁹F NMR spectrum, where the adjacent F3 nucleus becomes progressively de-shielded, resulting in a significant downfield shift.[15] DFT calculations corroborate these findings, confirming the ⁴C₁ chair as the global energy minimum and NBO analysis reveals the underlying hyperconjugative interactions that contribute to its stability.[13]

Implications for Drug Design and Development

The conformational rigidity and defined spatial orientation of substituents in pyran inter-halide analogues have profound implications for drug design.

-

Target Binding: The precise 3D arrangement of halogen atoms can be engineered to optimize interactions within a protein binding pocket. Halogens can act as hydrogen bond acceptors or engage in halogen bonding—a highly directional, non-covalent interaction where the electropositive crown (σ-hole) of a halogen interacts with a nucleophile.[1][20] The distortions documented above alter the position and orientation of these halogens, directly impacting their ability to form such bonds.

-

Membrane Permeability: The introduction of halogens generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. The overall molecular shape and dipole moment, which are direct consequences of the underlying conformation, also play a crucial role in this process.[2]

-

Metabolic Stability: Halogenation at specific sites can block metabolic soft spots, preventing enzymatic degradation and increasing the drug's half-life. Understanding the conformational accessibility of different parts of the molecule is key to predicting and designing for metabolic stability.

By employing the integrated analytical workflow described herein, researchers can move beyond serendipity and rationally design halogenated pyran scaffolds with precisely controlled three-dimensional structures to optimize their therapeutic potential.

References

-

Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 2442–2454. [Link]

-

Lessard, O., Grosset-Magagne, M., Metrangolo, P., & Giguère, D. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, e202501689. [Link]

-

Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. PubMed. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Harvey, M. J., et al. (2004). The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Carbohydrate Research, 339(9), 1529-1544. [Link]

-

Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. [Link]

-

Lessard, O., et al. (2024). Synthesis of trihalogenated pyrans. ResearchGate. [Link]

-

LibreTexts Chemistry. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. [Link]

-

Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. ResearchGate. [Link]

-

Silva, D. R., et al. (2018). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 74(1), 65-73. [Link]

-

Lessard, O., Grosset-Magagne, M., Metrangolo, P., & Giguère, D. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

-

Silva, D. R., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(6), 641-648. [Link]

-

Vedantu. (n.d.). Pyran: Structure, Nomenclature & Chemistry Explained. [Link]

-

Petkov, P. S., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(4), 846-856. [Link]

-

Notario, R., et al. (2012). Anomeric effect in pyranose-ring derivatives containing carbon, silicon, and germanium as anomeric centers: an ab initio systematic study. ResearchGate. [Link]

-

Garton, J. W., et al. (2015). Implications of Pyran Cyclization and Pterin Conformation on Oxidized Forms of the Molybdenum Cofactor. Inorganic Chemistry, 54(8), 3765–3777. [Link]

-

Seiler, P., et al. (1995). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2415-2425. [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(26), 7782–7793. [Link]

-

Nandhakumar, R., & Sangeetha, R. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

-

Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. [Link]

-

Alabugin, I. V., & Gilmore, K. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8536-8591. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

Wipf, P. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Wipf Group, University of Pittsburgh. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]

-

Lessard, O., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. IRIS . [Link]

-

Silva, D. R., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. Radboud Repository. [Link]

-

Alabugin, I. V., et al. (2002). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Journal of the American Chemical Society, 124(12), 3175-3195. [Link]

-

Anderson, R. C., & Owen, J. S. (2018). Stereoelectronic Effects on the Binding of Neutral Lewis Bases to CdSe Nanocrystals. ACS Applied Nano Materials, 1(5), 2371–2378. [Link]

-

ResearchGate. (n.d.). gauche effect in 1,2‐difluoroethane due to σCH → σCF hyperconjugation*. [Link]

-

LibreTexts Chemistry. (2023). Atomic and Physical Properties of Halogens. [Link]

Sources

- 1. Synthesis and of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and of ᴅ-talose [beilstein-journals.org]

- 3. Heterocyclics [employees.csbsju.edu]

- 4. Pyran: Structure, Nomenclature & Chemistry Explained [vedantu.com]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Gauche effect - Wikipedia [en.wikipedia.org]

- 10. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis and of ᴅ-talose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. auremn.org.br [auremn.org.br]

- 15. beilstein-archives.org [beilstein-archives.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. re.public.polimi.it [re.public.polimi.it]

IUPAC name and molecular formula of 6-methyltetrahydro-2H-pyran-2-ol

Structural and Mechanistic Profiling of 6-Methyltetrahydro-2H-pyran-2-ol: A Technical Guide

In the realm of synthetic organic chemistry and drug development, cyclic hemiacetals serve as critical pharmacophores, carbohydrate mimics, and versatile synthetic intermediates. The compound 6-methyltetrahydro-2H-pyran-2-ol is a quintessential example of ring-chain tautomerism. Understanding its dynamic structural behavior, precise chemical identity, and the thermodynamics of its cyclization is essential for researchers involved in molecular design and analytical characterization.

This whitepaper provides an in-depth technical analysis of 6-methyltetrahydro-2H-pyran-2-ol, detailing its fundamental properties, the causality behind its tautomeric equilibrium, and a self-validating experimental protocol for its characterization.

Chemical Identity and Quantitative Properties

The unambiguous identification of molecular entities is the first pillar of robust drug development. 6-methyltetrahydro-2H-pyran-2-ol exists in a dynamic equilibrium, but its cyclic form is recognized as the primary stable entity under standard conditions.

The systematic IUPAC name for this compound is 6-methyltetrahydro-2H-pyran-2-ol , though the preferred IUPAC name (PIN) generated by modern nomenclature algorithms is 6-methyloxan-2-ol [1]. The molecule is characterized by a six-membered oxygen-containing heterocycle (a pyranose ring) substituted with a methyl group at the C6 position and a hydroxyl group at the C2 (anomeric) position.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source / Validation |

| IUPAC Name | 6-methyltetrahydro-2H-pyran-2-ol | LexiChem / PubChem[1] |

| Preferred IUPAC Name | 6-methyloxan-2-ol | PubChem[1] |

| Molecular Formula | C6H12O2 | Computed by PubChem[1] |

| Molecular Weight | 116.16 g/mol | Computed by PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | Cactvs[1] |

| XLogP3 (Lipophilicity) | 0.8 | XLogP3[1] |

Mechanistic Insights: The Thermodynamics of Ring-Chain Tautomerism

In aqueous solutions and polar environments, 6-methyltetrahydro-2H-pyran-2-ol does not exist as a static structure. It is the closed-ring tautomer of the open-chain aldehyde, 5-hydroxyhexanal [2].

The Causality of Cyclization: The preference for the cyclic hemiacetal over the open-chain aldehyde is driven by the thermodynamic stability of the six-membered tetrahydropyran ring. According to Baldwin’s rules for ring closure, the intramolecular attack of the C5 hydroxyl oxygen onto the C1 carbonyl carbon is a 6-Exo-Trig cyclization, which is both kinetically and thermodynamically favored.

While cyclization incurs an entropic penalty (loss of rotational degrees of freedom), this is overwhelmingly offset by the enthalpic gain of forming a stable C-O

Mechanism of ring-chain tautomerism for 6-methyltetrahydro-2H-pyran-2-ol.

Stereochemical Complexity:

The open-chain precursor, 5-hydroxyhexanal, contains a single stereocenter at C5. Upon intramolecular cyclization, a new chiral center is generated at the C1 position (the anomeric carbon)[3]. This results in a diastereomeric mixture of

Experimental Methodology: Self-Validating NMR Characterization

To ensure the integrity of structural assignments in drug development, researchers must employ self-validating protocols. The following methodology details the NMR validation of the tautomeric equilibrium, ensuring that the analytical system inherently verifies its own accuracy.

Experimental workflow for the synthesis and validation of the cyclic hemiacetal.

Step-by-Step Protocol:

-

Sample Preparation : Dissolve 15-20 mg of the purified 6-methyltetrahydro-2H-pyran-2-ol in 0.6 mL of Deuterium Oxide (

) or Chloroform-d (-

Causality:

is selected to observe the thermodynamic equilibrium in an aqueous-like environment, which is highly relevant for biological assays and mimics physiological conditions.

-

-

Thermodynamic Equilibration : Incubate the NMR tube at 25°C for 12 to 24 hours prior to analysis.

-

Causality: Mutarotation and ring-chain tautomerization are dynamic kinetic processes. Sufficient incubation time ensures the system reaches a steady-state thermodynamic equilibrium, preventing skewed or non-reproducible kinetic data.

-

-

Data Acquisition : Acquire a quantitative

-NMR spectrum (minimum 400 MHz spectrometer) utilizing a relaxation delay (-

Causality: A prolonged relaxation delay ensures complete longitudinal magnetization recovery, which is absolutely critical for accurate quantitative integration.

-

-

Self-Validating Integration (Data Analysis) : Integrate the distinct aldehydic proton signal of the open-chain form (typically found far downfield at ~9.7 ppm) and the anomeric proton signal of the cyclic hemiacetal form (~4.5-5.0 ppm).

-

System Validation: The ratio of these integrals directly calculates the equilibrium constant (

). Because the sum of the molar fractions must equal 100%, any deviation or the presence of extraneous peaks in these highly specific chemical shift regions immediately flags the sample for impurities. This acts as an internal quality control mechanism, validating both the purity of the analyte and the environmental conditions of the assay.

-

References

1.[1] 6-methyltetrahydro-2H-pyran-2-ol | C6H12O2 | CID 12663236 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

2.[2] Aldehydes and Ketones - SelfStudys Source: SelfStudys URL:[Link]

3.[3] Introduction to Organic and Biochemistry Source: Academia.edu URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of the Pyran Scaffold in Modern Drug Discovery

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Found in a vast array of natural products like flavonoids, coumarins, and xanthones, its derivatives exhibit a remarkable breadth of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the applications of pyran derivatives, moving from efficient synthetic strategies to their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We furnish field-proven, step-by-step protocols for the synthesis and biological evaluation of these compounds, supported by mechanistic insights and quantitative data to empower researchers in the development of next-generation therapeutics.

Part 1: Synthesis of Bioactive Pyran Derivatives: The Power of Multi-Component Reactions

The therapeutic potential of a chemical scaffold is intrinsically linked to the efficiency and versatility of its synthesis. For pyran derivatives, multi-component reactions (MCRs) have emerged as a cornerstone of green and sustainable chemistry.[6][7][8] MCRs allow for the construction of complex molecules like pyrano[2,3-c]pyrazoles or 2-amino-4H-pyrans in a single step from three or more starting materials, which significantly increases efficiency by reducing reaction time, solvent usage, and purification steps.[9][10] This atom-economical approach is paramount in generating diverse compound libraries for high-throughput screening in drug discovery.

Protocol 1: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a typical three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, which are known to exhibit anti-inflammatory and anticancer properties.[9] The causality behind this one-pot strategy lies in the sequential formation of bonds without isolating intermediates, catalyzed by a basic catalyst like 4-dimethylaminopyridine (DMAP), which facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 eq)

-

Malononitrile (1.2 eq)

-

3-methyl-1-phenyl-pyrazole-5-one (C-H-activated intermediate) (1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)

-

Ethanol (reaction solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reactant Assembly: To a 100 mL round-bottom flask, add the aromatic aldehyde (1 eq), malononitrile (1.2 eq), 3-methyl-1-phenyl-pyrazole-5-one (1 eq), and ethanol (20-30 mL).

-

Catalyst Addition: Add a catalytic amount of DMAP to the mixture.

-

Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[9] No further purification is typically necessary for many derivatives prepared via this method.

Visualization: Multi-Component Reaction Workflow

Caption: General workflow for synthesizing pyran derivatives via a one-pot multi-component reaction.

Part 2: Core Applications in Medicinal Chemistry

The structural diversity achievable through MCRs has enabled the exploration of pyran derivatives across numerous therapeutic areas.

Anticancer Applications

Fused pyran derivatives are prominent candidates in cancer therapeutics, primarily due to their ability to disrupt essential cellular processes required for tumor progression.[11] Their mechanisms often involve inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting key signaling pathways like PI3K/Akt that are frequently overactive in cancer.[11][12][13]

Quantitative Data: Cytotoxicity of Pyran Derivatives

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrano[2,3-c]pyrazole | A05 | MDA-MB-231 (Breast) | 24.3 | [9] |

| Fused Pyran | Compound 6e | MCF-7 (Breast) | Not specified, but potent | [11] |

| Fused Pyran | Compound 8c | HCT116 (Colon) | Not specified, but potent | [11] |

| 4H-Pyran | Compound 4d | HCT-116 (Colon) | 75.1 | [14] |

| 4H-Pyran | Compound 4k | HCT-116 (Colon) | 85.88 | [14] |

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a fundamental colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[16][17] The intensity of the purple color is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Pyran derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 48-72 hours.[16][18]

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17] Incubate for another 3-4 hours.[16]

-

Formazan Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Mechanism via CDK2 Inhibition

Caption: Pyran derivatives can inhibit CDK2, halting cell cycle progression and inducing apoptosis.[13][14]

Anti-inflammatory Applications

Chronic inflammation is a key factor in many diseases. Pyran derivatives have demonstrated significant anti-inflammatory potential by modulating critical inflammatory pathways.[9][19] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharide (LPS).[9] This action is often mediated by the inhibition of signaling cascades such as MAPKs (JNK, ERK) and PI3K/Akt.[9]

Quantitative Data: Anti-inflammatory Activity of Pyran Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| A05 | NO Inhibition in J774A.1 cells | 10.2 | [9] |

| Indomethacin (Reference) | NO Inhibition in J774A.1 cells | 44.5 | [9] |

| Compound 19 | NO Inhibition in RAW264.7 cells | Potent, near complete suppression |

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of NO in murine macrophage cells (like RAW264.7 or J774A.1) stimulated with LPS. The amount of NO produced is quantified using the Griess reagent, which detects nitrite (a stable breakdown product of NO).

Materials:

-

RAW264.7 or J774A.1 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Pyran derivatives (dissolved in DMSO)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Culture: Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the pyran derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL) to the wells. Incubate for 20-24 hours.[9]

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of the NED solution and incubate for another 10 minutes in the dark. A purple/magenta color will develop.

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells and calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.

Antimicrobial and Antiviral Applications

The pyran scaffold is a privileged structure for developing agents against a wide range of pathogens, including bacteria, fungi, and viruses.[10][20] Pyran derivatives have shown activity against HIV, hepatitis C, and human coronaviruses.[1][21] Furthermore, some spiro-4H-pyran derivatives have been identified as potent bacterial biofilm disruptors, offering a strategy to combat antibiotic resistance.[22]

Quantitative Data: Antimicrobial Activity (MIC) of Pyran Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran | Compound 4l | Streptococcus pneumoniae | 125 | [22] |

| Spiro-4H-pyran | Compound 4l | Escherichia coli | 125 | [22] |

| Spiroaminopyran | Compound 5d | Staphylococcus aureus (clinical) | 32 | |

| Spiroaminopyran | Compound 5d | Streptococcus pyogenes (clinical) | 64 | [23] |

| Dihydropyran | Compound 3 | Salmonella paratyphi A | 0.125-0.220 | |

| Dihydropyran | Compound 4 | Enterococcus faecalis | 0.125-0.220 | [24] |

Protocol 4: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent against bacteria or fungi.[25]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Pyran derivatives (stock solution in DMSO)

-

Positive control antibiotic (e.g., Gentamicin)[23]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyran derivative in the growth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[23] Add the inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10][23]

Visualization: Antimicrobial Screening Workflow

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. mdpi.com [mdpi.com]

- 20. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: Catalytic Architectures for the Stereoselective Synthesis of Tetrahydropyran Rings

Executive Context: The THP Motif in Drug Discovery

The tetrahydropyran (THP) ring is a ubiquitous pharmacophoric motif embedded within numerous bioactive natural products, including polyketide macrolides, polyether antibiotics, and marine-derived antitumor agents. For drug development professionals and synthetic chemists, the challenge lies not merely in constructing the six-membered oxacycle, but in doing so with absolute stereochemical fidelity. Historically, iterative substrate-controlled methods were employed, but modern synthetic paradigms have shifted toward catalyst-controlled methodologies .

This application note details two highly authoritative, field-proven catalytic strategies for THP synthesis: the Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition and the Lewis Acid-Mediated Silyl-Prins Cyclization . By mastering these protocols, researchers can access densely functionalized, enantioenriched THP architectures essential for late-stage natural product synthesis and medicinal chemistry campaigns.

Mechanistic Divergence: HDA vs. Prins Cyclization

The selection of a catalytic method depends heavily on the desired substitution pattern and the availability of starting materials.

1. Catalytic Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition: This approach typically utilizes electron-rich dienes (e.g., Danishefsky’s or Brassard’s dienes) and aldehydes. The breakthrough in this space was the application of chiral tridentate Chromium(III) complexes (Jacobsen's catalysts), which provide a rigid chiral pocket that dictates the facial approach of the diene. This method is highly effective for synthesizing 2,6-disubstituted tetrahydropyran-4-ones, as demonstrated in the1[1] and 2[2].

2. Silyl-Prins Cyclization:

The traditional Prins cyclization often suffers from racemization due to competing 2-oxonia-Cope rearrangements. To circumvent this, the Silyl-Prins cyclization employs vinyl- or allylsilanes. The strategic placement of the silyl group stabilizes the developing

Logical workflow comparing Hetero-Diels-Alder and Silyl-Prins catalytic pathways for THP synthesis.

Quantitative Catalyst Profiling

The following table synthesizes quantitative performance metrics from landmark total syntheses and methodological studies to guide catalyst selection.

| Catalytic System | Reaction Pathway | Substrate Scope | Yield (%) | Stereoselectivity | Primary Application |

| Chiral Cr(III) Complex | Hetero-Diels-Alder | Silyl enol ethers & aldehydes | 83 - 91% | 91-93% ee, dr >97:3 | Lasonolide A, Neopeltolide |

| TMSOTf | Silyl-Prins Cyclization | Z-vinylsilyl alcohols & aldehydes | 75 - 85% | High cis-2,6 selectivity | Doremox fragrance analogs |

| BiCl₃ (Microwave) | Prins Cyclization | Homoallylic alcohols & aldehydes | 80 - 88% | Single cis-diastereomer | Centrolobine synthesis |

| InCl₃ | Prins Cyclization | Enecarbamates & epoxides | >85% | All-cis-2,3,6-trisubstituted | (+)-Ratjadone A |

(Data aggregated from peer-reviewed syntheses[1][2][3][4][5])

Validated Experimental Protocols

Protocol A: Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition

Objective: Synthesis of highly enantioenriched 2,6-disubstituted tetrahydropyran-4-ones using Jacobsen's chiral Cr(III) catalyst.

Reagents:

-

Silyl enol ether (1.0 equiv)

-

Aldehyde (e.g., benzyloxyacetaldehyde) (1.2 equiv)

-

Chiral Cr(III) catalyst (7.5 - 10 mol%)

-

Anhydrous tert-butyl methyl ether (TBME) or CH₂Cl₂

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: The chiral Cr(III) catalyst and silyl enol ethers are highly sensitive to moisture. Water will prematurely hydrolyze the silyl ether to the corresponding ketone, completely aborting the cycloaddition.

-

Catalyst Activation: Add the chiral Cr(III) catalyst (10 mol%) and the aldehyde (1.2 equiv) to the flask, followed by anhydrous TBME (0.1 M). Stir at room temperature for 15 minutes to allow the aldehyde to coordinate with the Lewis acidic chromium center.

-

Cryogenic Cooling: Cool the reaction mixture to -30°C using a dry ice/acetone bath. Causality: Lowering the temperature rigidifies the transition state within the catalyst's chiral pocket, maximizing the facial selectivity of the incoming diene and ensuring high enantiomeric excess (ee).

-

Diene Addition: Add the silyl enol ether (1.0 equiv) dropwise over 30 minutes via a syringe pump. Causality: A slow addition maintains a low steady-state concentration of the highly reactive diene, preventing unwanted homocoupling or polymerization.

-

Quenching & Deprotection: After complete consumption of the diene (monitored by TLC), add a 10% solution of TFA in CH₂Cl₂ at -30°C, then warm to room temperature. Causality: The acid cleaves the silyl group from the intermediate cycloadduct, driving the tautomerization to the final thermodynamically stable tetrahydropyran-4-one.

Self-Validation & Analytics:

-

Stereochemical Fidelity: Isolate the product via flash chromatography and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield >90% ee.

-

Structural Integrity: Conduct ¹H NMR analysis. The cis-2,6 relationship is validated by observing large diaxial coupling constants (

Hz) for the protons at the C2 and C6 positions.

Protocol B: Lewis Acid-Mediated Silyl-Prins Cyclization

Objective: Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans or tetrahydropyrans via5[5].

Reagents:

-